6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide
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Overview
Description
6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and an oxadiazole moiety, which is often associated with antimicrobial and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the chromene core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with suitable aldehydes in the presence of a base. The oxadiazole ring can be introduced through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation through the suppression of pro-inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: A synthetic cannabinoid with potential therapeutic applications.
2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Known for its antimicrobial and HIV-1 protease inhibitory activities.
Uniqueness
6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide is unique due to its combined chromene and oxadiazole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C23H19N3O4/c1-13-6-9-19-17(10-13)18(27)12-20(29-19)23(28)24-22-21(25-30-26-22)16-8-7-14-4-2-3-5-15(14)11-16/h6-12H,2-5H2,1H3,(H,24,26,28) |
InChI Key |
OCZLWMMSEYAOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NON=C3C4=CC5=C(CCCC5)C=C4 |
Origin of Product |
United States |
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